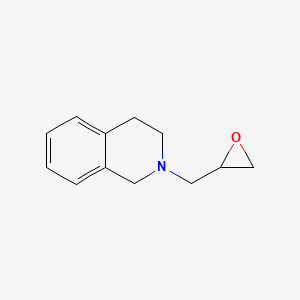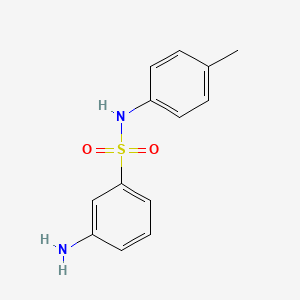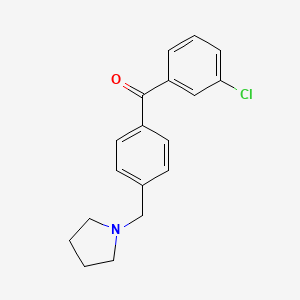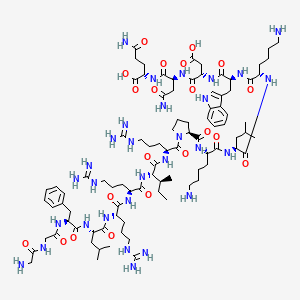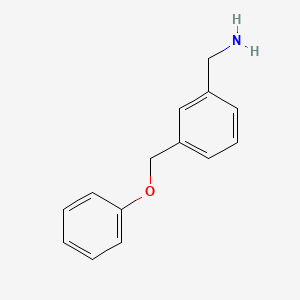
(3-(Phenoxymethyl)phenyl)methanamine
Overview
Description
(3-(Phenoxymethyl)phenyl)methanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications and Synthesis
- The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their conversion to unsymmetrical NCN′ pincer palladacycles demonstrate their utility in catalytic applications. These compounds show good activity and selectivity when the palladacycle remains in the Pd(II) state, highlighting their potential in organic synthesis and catalysis (Roffe et al., 2016).
Medicinal Chemistry
- A novel series of 1-(2-phenoxyphenyl)methanamines with selective dual 5-HT and NA reuptake pharmacology has been identified. These compounds exhibit good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating their potential in the development of therapeutic agents (Whitlock et al., 2008).
Photocytotoxicity and Cellular Uptake
- Iron(III) complexes of pyridoxal (vitamin B6) Schiff bases exhibit enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These complexes, particularly those containing non-pyridoxal Schiff bases, demonstrate preferential uptake in cancer cells, suggesting their application in targeted cancer therapy (Basu et al., 2015).
Antioxidant Properties
- The synthesis and evaluation of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives reveal significant antioxidant power. These compounds, especially those with multiple phenolic hydroxyl groups, show potent radical scavenging activities, indicating their potential as antioxidant agents (Çetinkaya et al., 2012).
Material Science
- Novel species of poly(keto ether ether amide)s synthesized from a new diamine containing keto and ether groups show high thermal stability and enhanced solubility. These materials' properties make them suitable for various applications in materials science, including high-performance polymers (Sabbaghian et al., 2015).
Mechanism of Action
Target of Action
(3-(Phenoxymethyl)phenyl)methanamine, also known as 3-(phenoxymethyl)benzylamine, is a biochemical used in proteomics research Similar compounds have been found to inhibit sirt2, a member of the sirtuin family . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity .
Mode of Action
It’s worth noting that related compounds have been found to inhibit sirt2 . SIRT2 inhibitors have been involved in effective treatment strategies for diseases such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Biochemical Pathways
Sirt2, a potential target of similar compounds, is known to catalyze deacetylation and defatty-acylation for a variety of protein substrates, including histones h3 and h4, and nonhistone proteins α-tubulin, p53, foxo1, p300, nfκb, par3, and prlr .
Result of Action
The inhibition of sirt2 by similar compounds has been associated with therapeutic effects in various diseases, including cancer, neurodegenerative diseases, type ii diabetes, and bacterial infections .
Properties
IUPAC Name |
[3-(phenoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQYXARJWMIOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588556 | |
| Record name | 1-[3-(Phenoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871893-47-9 | |
| Record name | 1-[3-(Phenoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


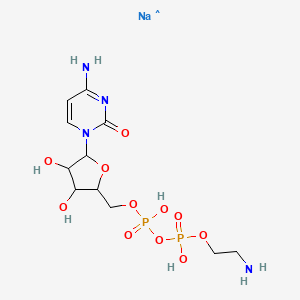
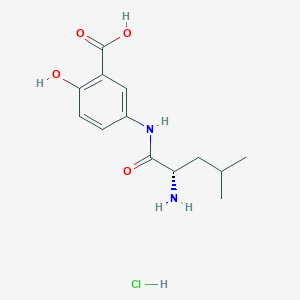
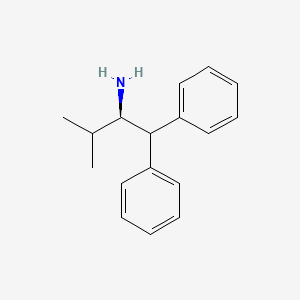

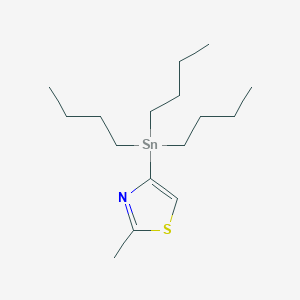


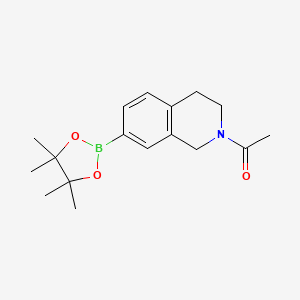
![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
